molecular formula C12H13NO3 B13934978 5-(4-Methyl-2-nitrophenyl)pent-4-yn-1-ol

5-(4-Methyl-2-nitrophenyl)pent-4-yn-1-ol

Cat. No.: B13934978
M. Wt: 219.24 g/mol
InChI Key: UWUALNJTKVJDBZ-UHFFFAOYSA-N
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Description

Bis(2-carboxyphenyl)diselenide is an organoselenium compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound consists of two carboxyphenyl groups linked by a diselenide bond, making it a valuable subject of study in both organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-carboxyphenyl)diselenide typically involves the reaction of 2-carboxyphenyl diazonium salts with disodium diselenide, which is generated in situ. This reaction is followed by purification through solvent extraction, yielding the desired compound in good yields . The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide linkage .

Industrial Production Methods

While specific industrial production methods for bis(2-carboxyphenyl)diselenide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Bis(2-carboxyphenyl)diselenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the diselenide bond, which can be readily cleaved and reformed under different conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted diselenides and selenides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which bis(2-carboxyphenyl)diselenide exerts its effects is primarily through its redox activity. The diselenide bond can undergo reversible oxidation and reduction, allowing the compound to act as an antioxidant. This redox activity is crucial in modulating cellular oxidative stress and protecting cells from damage . The compound’s molecular targets include various enzymes and proteins involved in redox regulation and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-carboxyphenyl)diselenide stands out due to its carboxylic acid functional groups, which enhance its solubility and reactivity in various chemical and biological environments. This makes it a versatile compound with broader applications compared to other diselenides .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

5-(4-methyl-2-nitrophenyl)pent-4-yn-1-ol

InChI

InChI=1S/C12H13NO3/c1-10-6-7-11(5-3-2-4-8-14)12(9-10)13(15)16/h6-7,9,14H,2,4,8H2,1H3

InChI Key

UWUALNJTKVJDBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C#CCCCO)[N+](=O)[O-]

Origin of Product

United States

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